4-M-Tolyl-1,3-dihydro-imidazol-2-one
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Overview
Description
4-M-Tolyl-1,3-dihydro-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields such as medicine, agriculture, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-M-Tolyl-1,3-dihydro-imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of a substituted benzaldehyde with glyoxal and ammonia, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-M-Tolyl-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .
Scientific Research Applications
4-M-Tolyl-1,3-dihydro-imidazol-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-M-Tolyl-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(m-tolyl)-1,3-dihydro-2H-imidazol-2-one
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 5-(Aminomethylidene)imidazol-4-ones
Uniqueness
4-M-Tolyl-1,3-dihydro-imidazol-2-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
936250-02-1 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(3-methylphenyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13) |
InChI Key |
WRXYNKBYYJSFCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNC(=O)N2 |
Origin of Product |
United States |
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